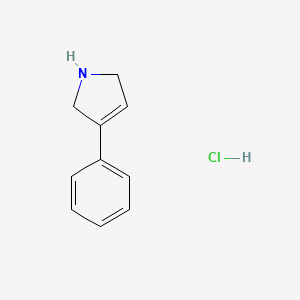

3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride is a chemical compound with the CAS Number: 97382-92-8 . It has a molecular weight of 181.66 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with amines . For instance, the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization, results in the formation of N-acyl derivative of pyrrole .Molecular Structure Analysis

The InChI code for 3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride is 1S/C10H11N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-6,11H,7-8H2;1H . This indicates the presence of a chlorine atom (Cl), a pyrrole ring (C4H4N), and a phenyl group (C6H5) in the molecule .Chemical Reactions Analysis

Pyrrole and its derivatives are known to undergo a variety of chemical reactions. For instance, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . Additionally, Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .Physical And Chemical Properties Analysis

3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride is a powder that is stored at 4 degrees Celsius . Its molecular weight is 181.66 .Scientific Research Applications

Electron Delocalization and Electrochemical Properties :

- The study by Hildebrandt, Schaarschmidt, and Lang (2011) on 2,5-diferrocenyl-1-phenyl-1H-pyrrole demonstrates significant electron delocalization within the pyrrole core system. This property is crucial for applications in electron transfer and electrochemical processes (Hildebrandt, Schaarschmidt, & Lang, 2011).

Corrosion Inhibition :

- Zarrouk et al. (2015) researched 1H-pyrrole-2,5-dione derivatives, showing their effectiveness as corrosion inhibitors for carbon steel. This indicates potential industrial applications of 3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride in preventing material degradation (Zarrouk et al., 2015).

Crystallographic Analysis :

- Akkurt, Mohamed, Elremaily, Santoyo-González, and Albayati (2013) examined the crystal structure of a related compound, highlighting the molecular geometry and interactions that are fundamental for understanding the chemical properties of pyrrole derivatives (Akkurt et al., 2013).

Potential in Cancer Therapy :

- Kuznietsova et al. (2019) synthesized pyrrole derivatives as inhibitors of protein kinases like EGFR and VEGFR, showing promise in cancer therapy. This underscores the potential medicinal applications of 3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride in treating malignancies (Kuznietsova et al., 2019).

Photoluminescent Materials :

- Beyerlein and Tieke (2000) explored conjugated polymers containing 2,5-dihydro-3,6-diphenylpyrrolo[3,4-c]pyrrole, exhibiting strong photoluminescence. This suggests the role of pyrrole derivatives in developing photoluminescent materials for electronic applications (Beyerlein & Tieke, 2000).

Antimicrobial Properties :

- Kumar, Kumar, and Nihana (2017) synthesized novel isoxazoline incorporated pyrrole derivatives and evaluated their antimicrobial activity, indicating potential use in pharmaceuticals and biocides (Kumar, Kumar, & Nihana, 2017).

Luminescent Mechanism Study :

- Lei et al. (2018) synthesized 2,3,4,5-Tetraphenyl-1H-pyrrole, providing insights into its dual-state luminescent mechanism. This research is valuable for understanding the luminescent properties of pyrrole derivatives (Lei et al., 2018).

Absorption and Fluorescence in Soluble Polar Derivatives :

- Lun̆ák et al. (2011) studied the absorption and fluorescence of soluble polar diketo-pyrrolo-pyrroles, relevant for applications in optics and sensors (Lun̆ák et al., 2011).

Safety And Hazards

properties

IUPAC Name |

3-phenyl-2,5-dihydro-1H-pyrrole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N.ClH/c1-2-4-9(5-3-1)10-6-7-11-8-10;/h1-6,11H,7-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOUFNNNWFUJJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CN1)C2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-2,5-dihydro-1H-pyrrole hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2372381.png)

![2-[[4-Oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2372384.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2372386.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372387.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2372391.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2372393.png)

![benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2372395.png)

![(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2372396.png)